molecular formula C16H13N3O2S2 B2922486 4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine CAS No. 78584-13-1

4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Cat. No. B2922486
CAS RN: 78584-13-1
M. Wt: 343.42
InChI Key: VECNFWHOVUBSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, also known as MBT, is a chemical compound with a molecular formula of C16H14N2O2S2. It is a benzothiazole derivative that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Pharmaceutical Drug Synthesis

Benzothiazole derivatives are extensively employed in the synthesis of pharmaceutical drugs due to their reactivity and ability to form a variety of fused heterocyclic compounds . For instance, drugs containing the benzothiazole core, such as Riluzole, are used in the treatment of neurodegenerative diseases like amyotrophic lateral sclerosis .

Anti-Inflammatory Applications

The structural analogs of benzothiazole have been studied for their anti-inflammatory properties. For example, the reaction of benzothiazol-2-amine with flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), has yielded derivatives with potential anti-inflammatory applications .

Antimicrobial Activity

Benzothiazoles have shown a wide range of antimicrobial activities. They are known to possess antibacterial, antifungal, and even antiviral properties, making them valuable in the development of new antimicrobial agents .

Cancer Treatment

Some benzothiazole derivatives have been identified to have applications in cancer treatment. Their ability to interact with various biological pathways makes them suitable candidates for designing anticancer drugs .

Optical Properties

Due to their aromatic nature, benzothiazoles exhibit interesting optical properties. These properties can be harnessed in the development of optical sensors, organic light-emitting diodes (OLEDs), and other photonic devices .

Coordination Chemistry

Benzothiazoles can act as ligands in coordination chemistry due to their electron acceptor properties. They can form complexes with various metals, which can be used in catalysis and material science .

Tyrosinase Inhibition

Derivatives of benzothiazole have been found to inhibit tyrosinase, an enzyme crucial in melanin production. This application is particularly relevant in the treatment of conditions like melanoma, where controlling melanin production is essential .

COX Enzyme Inhibition

Research has indicated that certain benzothiazole compounds exhibit weak COX-1 inhibitory activity. This suggests potential applications in the development of drugs targeting the COX enzymes, which are involved in inflammatory processes .

properties

IUPAC Name

4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c1-20-9-5-3-7-11-13(9)17-15(22-11)19-16-18-14-10(21-2)6-4-8-12(14)23-16/h3-8H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECNFWHOVUBSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

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